
1,2-Diphenylethylamine hydrochloride
Overview
Description
1,2-Diphenylethylamine hydrochloride is an organic compound with the molecular formula C14H15N·HCl It is a derivative of diphenylethylamine, characterized by the presence of two phenyl groups attached to an ethylamine backbone
Preparation Methods
The synthesis of 1,2-diphenylethylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylamine, followed by reduction to yield the desired amine . Another method includes the Leuckart reaction, where deoxybenzoin reacts with methylammonium formate . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Diphenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 1,2-Diphenylethylamine is utilized as a precursor for synthesizing various derivatives and complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in organic synthesis.
Biology
- Biochemical Interactions : The compound has been studied for its interactions with enzymes and receptors. Notably, its derivatives have shown potential biological activities, including inhibition of human α-1,3-fucosyltransferases.
- Neuropharmacology : Certain derivatives are being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases . For example, diphenidine (a derivative) has been identified as a selective NMDA receptor antagonist with implications for pain management and depression treatment .
Medicine
- Therapeutic Potential : Research indicates that some derivatives of 1,2-diphenylethylamine exhibit analgesic and stimulant properties. These findings suggest potential applications in pain relief and central nervous system stimulation .
- Clinical Relevance : The compound's derivatives have been linked to various therapeutic areas, including epilepsy treatment and neuroprotection following brain injuries .
Table 1: Summary of Applications
Application Area | Specific Use | Example Compounds |
---|---|---|
Chemistry | Organic Synthesis | 1,2-Diphenylethylamine derivatives |
Biology | Biochemical Studies | Inhibition of α-1,3-fucosyltransferases |
Medicine | Analgesics & CNS Stimulants | Diphenidine (NMDA antagonist) |
Table 2: Pharmacological Studies of Derivatives
Compound Name | Mechanism of Action | Therapeutic Area |
---|---|---|
Diphenidine | NMDA receptor antagonist | Pain management |
2-Methoxydiphenidine | NMDA receptor antagonist | Neuroprotection |
Lanicemine | NMDA receptor modulation | Depression |
Case Study 1: Neuroprotective Effects
A study investigated the effects of diphenidine on rat models subjected to hypoxic conditions. Results indicated that diphenidine administration significantly reduced neuronal damage compared to control groups, highlighting its potential as a neuroprotective agent following brain injury .
Case Study 2: Analgesic Properties
Research on the analgesic effects of N-methyl-1,2-diphenylethylamine showed promising results in pain models. The compound demonstrated dose-dependent analgesia comparable to traditional pain medications, suggesting its viability as a therapeutic agent in pain management .
Mechanism of Action
The mechanism of action of 1,2-diphenylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Diphenylethylamine hydrochloride can be compared with other similar compounds, such as:
Biological Activity
1,2-Diphenylethylamine hydrochloride (DPEA·HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 239.74 g/mol
- CAS Number : 60000-09-1
The compound features a diphenyl structure attached to an ethylamine backbone, which is characteristic of many psychoactive substances.
Neurotransmitter Modulation
Research indicates that DPEA·HCl may modulate neurotransmitter systems, particularly through its interaction with N-methyl-D-aspartate receptors (NMDARs). A study highlighted that compounds in the 1,2-diarylethylamine class, including DPEA·HCl, exhibit selective antagonism at NMDARs with minimal off-target effects on dopamine and norepinephrine reuptake .
Table 1: Biological Activities of this compound
Analgesic and Anxiolytic Effects
DPEA·HCl has been studied for its analgesic properties. One investigation found that the optical isomers of related compounds displayed varying degrees of analgesia, with some isomers showing efficacy comparable to codeine . Additionally, preliminary studies suggest anxiolytic effects, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of DPEA·HCl and related compounds. Notably:
- Pharmacological Investigations : A study on 1,2-diarylethylamines indicated that these compounds could serve as effective analgesics while also possessing psychoactive properties. The research emphasized their potential in treating conditions like neuropathic pain and depression .
- Clinical Implications : The potential for DPEA·HCl to act as a dual-action modulator of both dopamine and norepinephrine systems positions it as a candidate for further clinical exploration in treating mood disorders and pain management .
Safety and Toxicity
While the biological activity of DPEA·HCl shows promise, safety profiles remain a concern. Reports indicate that compounds in this class can lead to adverse effects similar to those seen with other psychoactive substances. For instance, some studies have linked the use of related substances to respiratory depression and cognitive impairment .
Properties
IUPAC Name |
1,2-diphenylethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931104 | |
Record name | 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60000-09-1, 24301-89-1, 14149-00-9 | |
Record name | Benzeneethanamine, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60000-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024301891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-diphenylethylamine hydrochloride in chiral chemistry?
A: this compound is often employed as a guest molecule in chiral recognition studies. Researchers use it to assess the enantioselectivity of newly synthesized chiral crown ethers and other host molecules. [, , , ] This is because it exists as two enantiomers (mirror image molecules) due to the chiral center at the carbon atom bonded to the amine group.
Q2: How is the chiral recognition ability of crown ethers evaluated using this compound?
A: Scientists use techniques like enantiomer differential transport through bulk liquid membranes. [] A chiral crown ether, acting as a host, selectively binds to one enantiomer of this compound over the other. This selective binding leads to a difference in the transport rate of each enantiomer through the membrane, allowing researchers to quantify the chiral recognition ability of the crown ether.
Q3: Besides chiral recognition, how else is this compound utilized in chemical research?
A: It serves as a starting material in various chemical reactions. For example, researchers investigated its deamination reaction using sodium nitrite in a water/dioxane solution. [] This reaction yielded products like 1,2-diphenylethanol, trans-stilbene, and deoxybenzoin. The study also used a deuterium-labeled version (1,2-diphenylethylamine-1-d) to investigate the reaction mechanism and confirm the absence of 1,2-hydrogen shifts during the process.
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